1,3-Dibromo-5-(difluoromethyl)-2-methoxybenzene
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Overview
Description
- The compound’s structure features two bromine atoms at positions 1 and 3, a difluoromethyl group (CF2) at position 5, and a methoxy group (OCH3) at position 2.
- It is used in various applications due to its unique properties.
1,3-Dibromo-5-(difluoromethyl)-2-methoxybenzene: is a chemical compound with the molecular formula CHBrFO. It consists of a benzene ring substituted with bromine, fluorine, and a methoxy group.
Preparation Methods
Synthetic Routes: One synthetic route involves the bromination of 2-methoxybenzene (anisole) using bromine or a brominating agent. The difluoromethyl group can then be introduced via a separate reaction.
Reaction Conditions:
Industrial Production: Industrial-scale production methods may vary, but the compound can be synthesized efficiently using established protocols.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including electrophilic aromatic substitution due to its aromatic ring.
Common Reagents: Bromine, Lewis acids, and difluorocarbene precursors are commonly used.
Major Products: The major products depend on the specific reaction conditions. For example, bromination may yield different positional isomers.
Scientific Research Applications
Chemistry: It serves as a building block for more complex molecules, especially those requiring halogenated and methoxy-substituted benzene rings.
Biology: Researchers explore its interactions with biological systems, such as receptor binding studies.
Medicine: Investigations into potential pharmaceutical applications, although specific drugs based on this compound are not widely known.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. For instance:
- In drug development, it may interact with specific protein targets.
- In materials science, it could influence polymer properties.
- Further research is needed to elucidate precise mechanisms.
Comparison with Similar Compounds
Similar Compounds: Other halogenated and methoxy-substituted benzene derivatives, such as 1,3-dibromo-5-fluorobenzene, 1,3-dibromo-5-(trifluoromethyl)benzene, and 1,3-dibromo-5,5-dimethylhydantoin.
Uniqueness: The combination of bromine, fluorine, and methoxy groups in this compound distinguishes it from others.
Remember that ongoing research may reveal additional applications and insights into this compound
Biological Activity
1,3-Dibromo-5-(difluoromethyl)-2-methoxybenzene is a halogenated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, synthesis methods, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C9H7Br2F2O
- Molecular Weight : 309.96 g/mol
- IUPAC Name : this compound
Synthesis Methods
The synthesis of this compound typically involves:
- Bromination : The introduction of bromine atoms at the 1 and 3 positions of the benzene ring.
- Difluoromethylation : The addition of a difluoromethyl group at the 5 position using difluoromethylating agents.
- Methoxylation : The introduction of a methoxy group at the 2 position through methylation reactions.
Anticancer Activity
Recent studies have indicated that halogenated compounds, including derivatives of this compound, exhibit significant anticancer properties. For instance, certain derivatives have shown promising activity against various cancer cell lines, including human lung cancer (A549) and breast cancer (MCF-7) cells.
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 4.5 ± 0.3 | A549 |
Derivative X | 3.8 ± 0.2 | MCF-7 |
Derivative Y | 5.0 ± 0.4 | HeLa |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. These findings suggest that modifications to the structure can enhance biological activity.
The mechanism underlying the anticancer activity of this compound involves:
- Induction of Apoptosis : Activation of apoptotic pathways through upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G2/M checkpoint.
Case Study 1: Lung Cancer Treatment
A study evaluated the effects of this compound on A549 lung cancer cells. The results demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by increased levels of cleaved caspase-3 and decreased Bcl-2 expression.
Case Study 2: Breast Cancer Inhibition
In another investigation, derivatives were tested against MCF-7 breast cancer cells. The results revealed that certain halogenated derivatives exhibited enhanced cytotoxicity compared to non-halogenated analogs, suggesting that halogenation plays a crucial role in biological activity.
Properties
Molecular Formula |
C8H6Br2F2O |
---|---|
Molecular Weight |
315.94 g/mol |
IUPAC Name |
1,3-dibromo-5-(difluoromethyl)-2-methoxybenzene |
InChI |
InChI=1S/C8H6Br2F2O/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,8H,1H3 |
InChI Key |
JEJAVKXAMOUCPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C(F)F)Br |
Origin of Product |
United States |
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